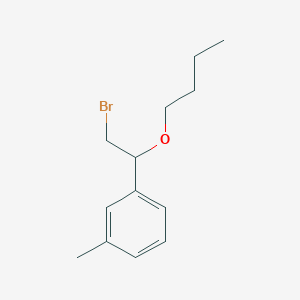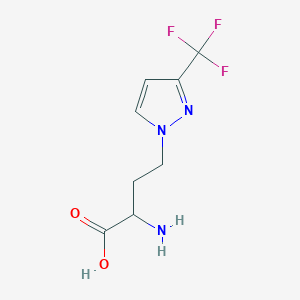
2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a butanoic acid backbone. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the pyrazole derivative with a butanoic acid precursor, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of recyclable catalysts and green chemistry principles can be employed to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioisostere in drug design, mimicking natural amino acids and enhancing metabolic stability.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with enhanced chemical stability and performance
Wirkmechanismus
The mechanism of action of 2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-(trifluoromethoxy)butanoic acid: A CF3O-containing analogue with similar lipophilicity and stability.
2-Amino-4,4,4-trifluorobutanoic acid: A fluorinated amino acid used as a bioisostere in drug design.
Uniqueness
2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which together impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C8H10F3N3O2 |
|---|---|
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
2-amino-4-[3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C8H10F3N3O2/c9-8(10,11)6-2-4-14(13-6)3-1-5(12)7(15)16/h2,4-5H,1,3,12H2,(H,15,16) |
InChI-Schlüssel |
FMNRBUPNFZSCCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1C(F)(F)F)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



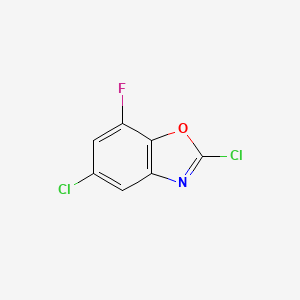
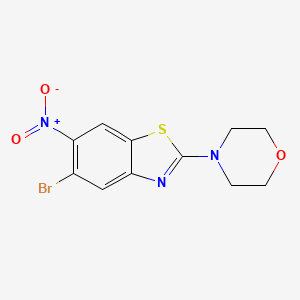
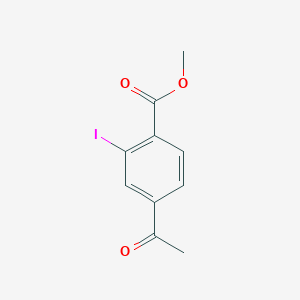

![2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13553999.png)
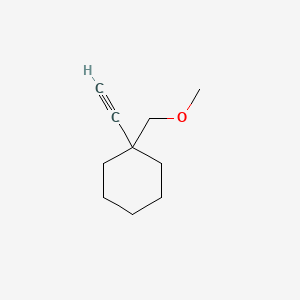

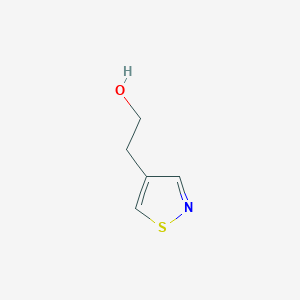
![Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B13554013.png)

